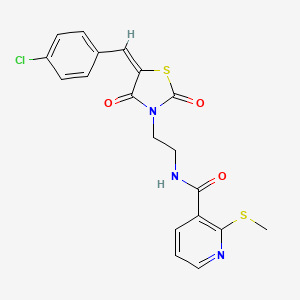
EN300-26614970
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O3S2 and its molecular weight is 433.93. The purity is usually 95%.
BenchChem offers high-quality N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Électrocatalyse avec des matériaux amorphes polymétalliques
Les matériaux amorphes, caractérisés par leur état métastable et leurs nombreuses « liaisons pendantes », sont plus actifs que leurs homologues cristallins. Les chercheurs ont développé des méthodes de préparation faciles pour les matériaux amorphes polymétalliques afin d'améliorer les performances électrochimiques. Ces matériaux jouent un rôle crucial dans les réactions électrocatalytiques, telles que la réaction d'évolution de l'hydrogène (HER), la réaction d'évolution de l'oxygène (OER), la réaction de réduction du dioxyde de carbone (CO₂RR), et plus encore . Le défi réside dans la réduction de la dépendance aux métaux précieux pour rendre ces processus plus rentables.
Récolte d'énergie et détection à l'aide de piézogels
Les piézogels, des matériaux fonctionnels présentant des propriétés piézoélectriques, trouvent des applications dans la récolte d'énergie et la détection. Les hydrogels, en particulier, présentent des avantages en raison de leur flexibilité et de leur biocompatibilité. Les chercheurs explorent les piézogels pour la conversion d'énergie à partir des vibrations mécaniques et leur utilisation dans les matériaux de pansement pour plaies .
Nanomatériaux à base de terres rares dans les supercondensateurs et les batteries
Les nanomatériaux à base de terres rares présentent des propriétés uniques, ce qui en fait des candidats prometteurs pour les supercondensateurs, les batteries, les capteurs et les cellules solaires. Les chercheurs étudient leur comportement électrochimique, dans le but d'améliorer les dispositifs de stockage et de conversion d'énergie .
Cristaux uniques de ZnO pour les dispositifs optoélectroniques
Les cristaux uniques d'oxyde de zinc (ZnO) jouent un rôle essentiel dans les dispositifs photoélectroniques semi-conducteurs à haute efficacité. Leur large bande interdite (3,4 eV) et leur grande énergie de liaison de l'exciton libre les rendent adaptés à l'optoélectronique UV, y compris les LED, les diodes laser et les photodétecteurs. Des cristaux uniques de ZnO de haute qualité sont essentiels pour obtenir des performances de dispositif supérieures .
Matériaux ZnO thermostables
Des efforts sont en cours pour fabriquer des matériaux ZnO hautement thermostables. Les chercheurs se concentrent sur le dopage intentionnel pour obtenir du ZnO de type n avec une mobilité élevée et une concentration d'électrons élevée. De plus, ils proposent une approche conceptuelle pour la fabrication de matériaux ZnO de type p hautement thermostables sur la base de recherches préliminaires .
Solutions d'adaptation au changement climatique
Bien que ne concernant pas directement le composé, des solutions scientifiques, technologiques et d'innovation sont explorées pour accroître la participation à l'adaptation au changement climatique. Les chercheurs analysent les meilleures pratiques et leur validité interne et externe pour relever ce défi mondial crucial .
Propriétés
IUPAC Name |
N-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-27-17-14(3-2-8-22-17)16(24)21-9-10-23-18(25)15(28-19(23)26)11-12-4-6-13(20)7-5-12/h2-8,11H,9-10H2,1H3,(H,21,24)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUUGPTZTFXPTQ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
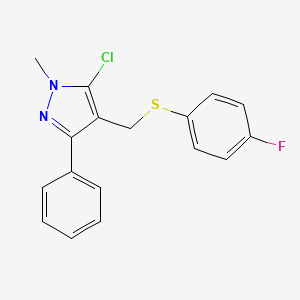
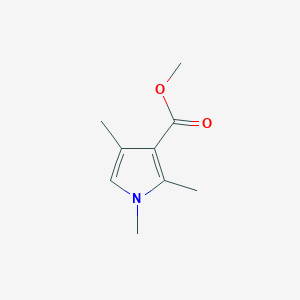
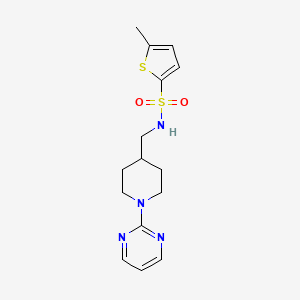
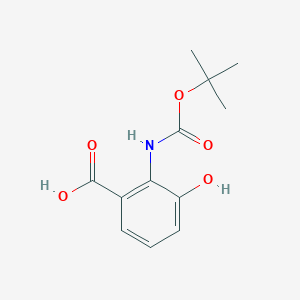
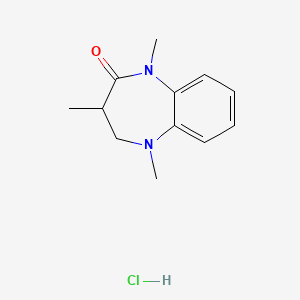
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine](/img/structure/B2473958.png)
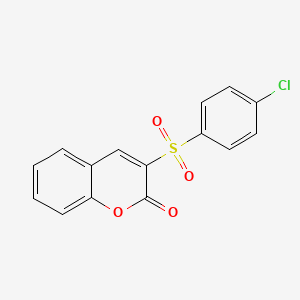
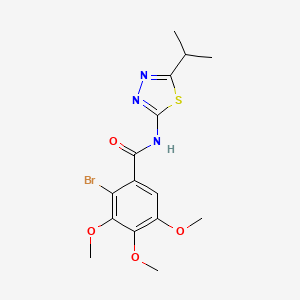
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2473965.png)
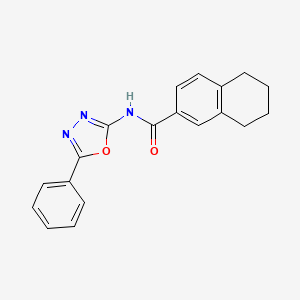
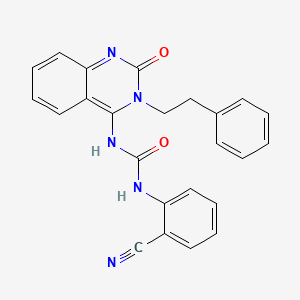
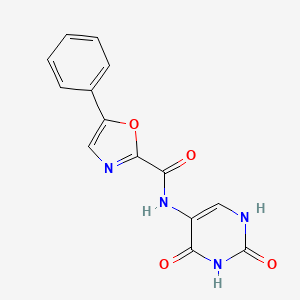
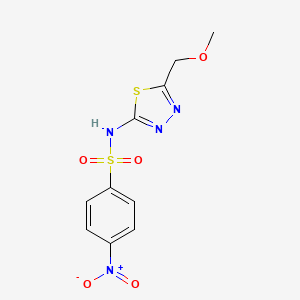
![2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2473976.png)
